3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride
Description
3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one dihydrochloride is a bicyclic heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a 2-aminoethyl group at position 2. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O.2ClH/c9-3-5-12-7-6(11-8(12)13)2-1-4-10-7;;/h1-2,4H,3,5,9H2,(H,11,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSYJKSJYTYVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)N2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: The starting materials, such as 2-aminopyridine and ethylenediamine, undergo a condensation reaction in the presence of a suitable catalyst, such as polyphosphoric acid, to form the imidazo[4,5-b]pyridin-2-one core.
Substitution Reaction: The imidazo[4,5-b]pyridin-2-one core can be further modified by substituting the aminoethyl group at the third position using appropriate reagents like ethyl chloroformate and ammonia.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with efficient cooling and stirring systems to maintain optimal reaction conditions. The reaction mixture is carefully monitored to ensure the desired product is obtained with high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents can replace the aminoethyl group or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different alkyl, acyl, or amino substituents.
Scientific Research Applications
Biological Activities
The biological activities of 3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one; dihydrochloride are extensive:
- Anticancer Properties : Research indicates that imidazo-pyridine derivatives exhibit significant anticancer activity. For example, compounds derived from this scaffold have shown promise as selective inhibitors for cancer-related targets such as DDR1, demonstrating their potential in treating non-small cell lung cancer (NSCLC) .
- Antimicrobial Effects : The compound's structure allows it to interact with various biological targets, making it effective against a range of pathogens. Studies have shown that derivatives can possess antibacterial and antifungal properties .
- Cyclic AMP Phosphodiesterase Inhibition : Some derivatives have been identified as potent inhibitors of cyclic AMP phosphodiesterase III, which is crucial for regulating cellular signaling pathways involved in various diseases .
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of 3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one derivatives demonstrated their ability to inhibit cancer cell proliferation. The research utilized structure-activity relationship (SAR) analysis to optimize the compounds' efficacy against specific cancer cell lines. The most potent derivative exhibited an IC50 value in the nanomolar range, indicating strong antitumor activity .
Case Study 2: Antimicrobial Efficacy
Another research effort explored the antimicrobial properties of imidazo[4,5-b]pyridine derivatives. The study reported that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This highlights the potential use of these compounds in developing new antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Modifications
Thiazolo[4,5-b]pyridine Derivatives
- Example: 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one () Structural Difference: Replacement of the imidazole ring with a thiazole ring. Impact: Thiazolo derivatives exhibit distinct electronic properties due to sulfur’s electronegativity, altering hydrogen-bonding capacity and receptor interactions.
Benzimidazole-Fused Analogues
- Example: 3-[4-(1H-Benzimidazol-2-yloxy)phenyl]-1-ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one () Structural Difference: A benzimidazole moiety linked via an oxyphenyl group.
Substituent Variations at Position 3
Piperidine-Substituted Analogues
- Example: 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride () Structural Difference: A piperidine ring replaces the 2-aminoethyl group. Impact: The piperidine group introduces basicity (pKa ~10) and conformational rigidity, optimizing interactions with G-protein-coupled receptors (GPCRs). This compound is a key intermediate in Rimegepant Sulfate synthesis, a migraine therapeutic .
Halogenated Derivatives
- Example: 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one () Structural Difference: Chlorine at position 5 instead of the 2-aminoethyl group.
Modifications at Position 1
- Example: 1-Ethyl-7-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one () Structural Difference: Ethyl and methyl groups at positions 1 and 5. Impact: Alkyl groups enhance lipophilicity (logP ~2.5), improving blood-brain barrier penetration. However, the absence of a charged aminoethyl group may reduce solubility in polar solvents .
Key Research Findings
- Aminoethyl vs. Piperidinyl: The 2-aminoethyl group in the target compound provides superior solubility (via dihydrochloride salt) compared to piperidine-substituted analogues, making it preferable for intravenous formulations .
- Halogenation Effects : Chlorine at position 5 () enhances oxidative stability but requires formulation adjustments to mitigate poor solubility.
Biological Activity
3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one; dihydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure consisting of imidazole and pyridine rings, which contributes to its biological activity. Its molecular formula is CHClNO, with a molecular weight of approximately 178.19 g/mol. The presence of the aminoethyl group enhances its solubility and interaction with biological targets.
Target Proteins and Pathways
Research indicates that compounds with similar structures often target protein kinases, particularly the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family. This family includes ROCK-I and ROCK-II, which are critical in regulating cytoskeletal dynamics and cell motility. The proposed mechanism involves the inhibition of kinase activity by binding to the catalytic site of these enzymes, thereby affecting cellular processes such as growth and survival .
Biochemical Interactions
3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one has demonstrated significant interactions with various enzymes and proteins. In vitro studies have shown that at concentrations around 10 μM, it can abolish stress fibers in Swiss 3T3 cells, indicating a profound effect on cytoskeletal organization .
Anticancer Potential
In preclinical studies, 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one has shown potential as an anticancer agent. Its ability to inhibit kinase activity can disrupt signaling pathways involved in cancer cell proliferation and survival. The compound's structural characteristics make it a candidate for further development in cancer therapeutics .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on ROCK Inhibition : A study demonstrated that similar compounds effectively inhibited ROCK-I and ROCK-II activities, leading to reduced cell migration in cancer models .
- Antimicrobial Activity Assessment : Research comparing various nitrogen heterocycles indicated that compounds structurally related to 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Neuroinflammation Research : Another study highlighted novel inhibitors based on imidazo[4,5-b]pyridine structures that exhibited anti-neuroinflammatory effects by modulating GSK-3β activity .
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one:
Q & A
Q. What are the established synthetic pathways for 3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one dihydrochloride?
Methodological Answer: The compound is synthesized via multi-step routes involving key precursors like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile. A typical procedure (Method C) involves refluxing the precursor with malononitrile in absolute ethanol using piperidine as a catalyst, followed by recrystallization from DMF/EtOH (25:75) . Michael addition reactions are also employed to construct the imidazo[4,5-b]pyridine core, leveraging arylidenemalononitriles to form fused heterocycles .
Key Steps:
- Precursor activation : Nitrile-containing intermediates facilitate cyclization.
- Catalytic conditions : Piperidine enhances nucleophilic addition.
- Purification : Recrystallization ensures high purity.
Q. How is structural stability evaluated computationally for this compound?
Methodological Answer: Density functional theory (DFT) studies are critical for assessing regioisomer stability and electronic properties. For imidazo[4,5-b]pyridine derivatives, DFT predicts the most stable tautomer by comparing Gibbs free energy and HOMO-LUMO gaps. For example, calculations at the B3LYP/6-31G(d) level reveal that the aminoethyl substituent enhances planarity, stabilizing the imidazo ring through intramolecular hydrogen bonding .
Approach:
- Geometry optimization : Determines lowest-energy conformation.
- NBO analysis : Identifies stabilizing hyperconjugative interactions.
- Thermodynamic parameters : Compare ΔG of possible regioisomers.
Q. What biological activities are associated with this compound?
Methodological Answer: Imidazo[4,5-b]pyridine derivatives exhibit anticancer, antimicrobial, and antiviral activities. For instance, structural analogs inhibit cytopathic effects in viral assays and demonstrate cytotoxicity against prostate cancer cell lines (e.g., PC-3) via kinase inhibition . Biological screening typically involves:
- In vitro assays : MTT tests for cytotoxicity.
- Enzyme inhibition studies : Kinase or protease activity measurements.
- Structure-activity relationship (SAR) : Modifying the aminoethyl group to enhance selectivity.
Advanced Research Questions
Q. How can regioselectivity be optimized in the synthesis of imidazo[4,5-b]pyridine derivatives?
Methodological Answer: Regioselectivity is controlled by electronic and steric factors. For example:
- Catalyst choice : Piperidine promotes α-addition in Michael reactions, favoring the 4,5-b regioisomer over 5,4-b .
- Substituent effects : Electron-withdrawing groups on arylidenemalononitriles direct nucleophilic attack to specific positions.
- DFT-guided design : Pre-screening reactants via computational modeling predicts dominant pathways .
Case Study:
Reaction of 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with bis-arylidenemalononitrile under piperidine catalysis yields >80% of the desired regioisomer .
Q. What analytical strategies resolve contradictions in impurity profiling?
Methodological Answer: Contradictions arise from co-eluting impurities or degradation products. Solutions include:
- HPLC-DAD/HRMS : High-resolution mass spectrometry distinguishes isobaric impurities (e.g., dihydrochloride vs. monohydrochloride forms) .
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to identify structural deviations.
- Forced degradation studies : Acid/base hydrolysis under controlled conditions reveals labile functional groups (e.g., aminoethyl cleavage) .
Example:
In a recent study, an impurity with m/z 169.5685 (C₆H₄ClN₃O) was identified as a deaminated byproduct using LC-HRMS and spiking with a reference standard .
Q. How to design experiments for evaluating nonlinear optical (NLO) properties?
Methodological Answer: NLO properties are assessed via:
- Theoretical calculations : DFT-derived hyperpolarizability (β) values predict second-harmonic generation (SHG) efficiency .
- Experimental validation : Kurtz-Perry powder technique measures SHG intensity relative to urea.
- Crystallography : Polar crystal packing (e.g., P2₁ space group) enhances NLO response .
Protocol:
Synthesize derivatives with electron-donating (e.g., aminoethyl) and withdrawing groups (e.g., cyano).
Calculate β values at the CAM-B3LYP/6-311++G(d,p) level.
Compare experimental SHG signals to confirm computational predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
